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Pentane-2,4-dione;platinum(2+)

Coordination Chemistry Precursor Stability Vibrational Spectroscopy

Platinum(II) acetylacetonate (Pt(acac)₂) is a square-planar organometallic precursor that thermally decomposes cleanly to metallic platinum at 200–320°C, delivering ALD films with resistivity of 11 μΩ cm—within 4% of bulk platinum. Unlike Pd(acac)₂ or inorganic PtCl₂, Pt(acac)₂ uniquely directs nanocube morphology for facet-dependent catalysis and provides controlled hydrosilylation activity to suppress side reactions. For Cu-CNT hybrid conductors, vapor-phase infiltration of Pt(acac)₂ yields specific conductivity of 5772 S m²/kg. Procure this precursor when solution processability, thermal decomposition control, and high-performance thin-film properties are non-negotiable.

Molecular Formula C10H14O4Pt
Molecular Weight 393.30 g/mol
Cat. No. B8071565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane-2,4-dione;platinum(2+)
Molecular FormulaC10H14O4Pt
Molecular Weight393.30 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pt+2]
InChIInChI=1S/2C5H7O2.Pt/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyTUOYDQBYTHSWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(II) Acetylacetonate (Pt(acac)₂) Precursor: Product Overview for Scientific Procurement


Pentane-2,4-dione;platinum(2+), commonly referred to as Platinum(II) acetylacetonate or Pt(acac)₂, is a square-planar coordination complex (CAS: 15170-57-7) that serves as a fundamental organometallic precursor in materials science and catalysis [1]. This compound is characterized by its ability to undergo thermal decomposition at moderate temperatures (200–320 °C) to yield elemental platinum [2], making it a preferred source of Pt(0) for thin-film deposition, nanoparticle synthesis, and catalytic applications [3]. Unlike inorganic platinum salts, Pt(acac)₂ offers high solubility in common organic solvents, which is critical for solution-based processing and precise stoichiometric control in multi-component systems [4].

Why Pt(acac)₂ Cannot Be Directly Substituted by Generic Acetylacetonates or Inorganic Salts


Direct substitution of Pt(acac)₂ with structurally analogous acetylacetonates, such as Pd(acac)₂ or Ni(acac)₂, or with inorganic platinum salts like PtCl₂, leads to significant and quantifiable performance divergence in key application areas. This is due to fundamental differences in metal-oxygen bond strength [1], thermal decomposition behavior [2], and catalytic activity in specific chemical transformations [3]. For instance, while Pd(acac)₂ and Ni(acac)₂ share the same ligand system, their lower metal-oxygen force constants correlate with altered precursor stability and decomposition kinetics, directly impacting the morphology and purity of deposited metal films [1]. Furthermore, the choice of precursor ligand system (acac vs. hfac vs. inorganic halides) dictates not only solubility and volatility [4] but also the product distribution and yield in catalytic processes like hydrosilylation [5]. The quantitative evidence presented in Section 3 underscores these critical differentiators, demonstrating that Pt(acac)₂ is not a generic commodity but a specialized precursor with performance characteristics that are not replicated by its closest analogs.

Quantitative Evidence for Pt(acac)₂ Differentiation Against Comparators


Metal-Oxygen Bond Strength: Quantifying Superior Ligand Affinity vs. Pd(acac)₂ and Cu(acac)₂

Far-infrared spectroscopic analysis has established a quantitative hierarchy for metal-oxygen stretching force constants in acetylacetonate complexes. Pt(acac)₂ exhibits the highest metal-oxygen bond strength among square-planar 1:2 complexes, with a force constant order of Pt(II) > Pd(II) > Cu(II) [1]. This indicates a more robust coordination sphere for Pt(acac)₂, which correlates with its higher thermal and chemical stability compared to its palladium and copper analogs. The stronger Pt-O bond directly influences the temperature and kinetics of precursor decomposition during thermal processing, leading to more controlled and reproducible metal deposition.

Coordination Chemistry Precursor Stability Vibrational Spectroscopy

Thermal Decomposition: Quantifying the Precise Processing Window of Pt(acac)₂

The thermal decomposition of Pt(acac)₂ under an inert atmosphere (N₂), as measured by thermogravimetric analysis (TGA), occurs over a defined temperature range of 200–320 °C, with a melting point of 250 °C [1]. This specific decomposition window is a critical parameter for processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). In contrast, while a direct TGA comparison for Pd(acac)₂ under identical conditions is not provided in this dataset, the established difference in metal-oxygen bond strength (Pt(II) > Pd(II)) [2] implies a lower decomposition temperature for Pd(acac)₂. This narrower, higher-temperature window for Pt(acac)₂ provides a more stable precursor during vaporization, minimizing premature decomposition in the delivery lines and enabling cleaner, more efficient film growth.

Thin-Film Deposition Thermal Analysis CVD/ALD Precursors

Electrical Performance: Ultra-Low Resistivity of ALD-Grown Platinum Films from Pt(acac)₂

Platinum thin films deposited via Atomic Layer Deposition (ALD) using Pt(acac)₂ and ozone as precursors demonstrate exceptional electrical properties. A 110 nm thick metallic film grown at 140 °C achieved a resistivity of approximately 11 μΩ cm [1]. This value is remarkably close to the bulk resistivity of pure platinum (10.6 μΩ cm at 20 °C), indicating high film purity and excellent crystalline quality. For comparison, platinum oxide films of 50–60 nm thickness deposited under similar conditions exhibited resistivities between 1.5 and 5 Ω cm, representing a difference of five orders of magnitude [2]. This underscores the critical importance of process control to achieve the desired metallic phase, with Pt(acac)₂ enabling the formation of highly conductive, low-impurity platinum layers.

Atomic Layer Deposition Thin-Film Resistivity Microelectronics

Catalytic Selectivity: Differentiated Performance of Pt(acac)₂ in Hydrosilylation Reactions

Pt(acac)₂ exhibits distinct catalytic behavior compared to other platinum precursors in hydrosilylation reactions. In the hydrosilylation of styrene with dimethylphenylsilane, Pt(acac)₂ provides a yield of 75% and a turnover frequency (TOF₀) of 393 h⁻¹ [1]. This performance is notably lower than that of the industry-standard Karstedt catalyst (86% yield, 455 h⁻¹) but is significantly superior to Pt(NH₃)₄Cl₂·xH₂O (14% yield, 73 h⁻¹). Conversely, in the dehydrogenative hydrosilylation of 1-octanol, Pt(acac)₂ yields 26% product (TOF₀ = 30 h⁻¹) [2], which is less active than Pt(NH₃)₄Cl₂·xH₂O (33% yield, 37 h⁻¹) but comparable to other single-site catalysts. This demonstrates that Pt(acac)₂ offers a specific, moderate activity profile that may be advantageous for reactions where high selectivity over maximum conversion is desired, avoiding over-functionalization or side-product formation.

Homogeneous Catalysis Hydrosilylation Organosilicon Chemistry

Nanoparticle Synthesis: Morphology Control Enabled by Pt(acac)₂ vs. Pt(hfac)₂

The choice of β-diketonate ligand system on the platinum precursor profoundly influences the shape and size of nanoparticles synthesized via thermal reduction. Thermal decomposition of Pt(acac)₂ in 1-octanol yields platinum nanocubes, demonstrating a high degree of morphological control [1]. In contrast, the fluorinated analog Pt(hfac)₂, under similar surfactant-assisted thermal reduction conditions in organic media, produces nearly spherical, well-dispersed nanoparticles with tunable sizes ranging from 9 to 15 nm, but not the anisotropic cube morphology [2]. This difference highlights the unique role of the acac ligand in directing particle growth, likely due to differences in decomposition kinetics and ligand-surface interactions.

Nanoparticle Synthesis Morphology Control Colloidal Chemistry

Recommended Application Scenarios for Pt(acac)₂ Based on Evidence-Based Differentiation


High-Conductivity Platinum Interconnects via ALD

Procurement for Atomic Layer Deposition (ALD) of metallic platinum thin films for microelectronic interconnects and electrodes should prioritize Pt(acac)₂. The precursor's ability to yield films with a resistivity of 11 μΩ cm [1]—a value within 4% of bulk platinum—directly meets the stringent conductivity requirements of advanced semiconductor nodes. This performance is enabled by the clean thermal decomposition of Pt(acac)₂ with ozone, which minimizes carbon and oxygen impurity incorporation.

Synthesis of Morphology-Controlled Platinum Nanocubes for Catalysis

Researchers aiming to synthesize platinum nanocubes for facet-dependent catalytic studies (e.g., oxygen reduction, hydrogenation) should specifically select Pt(acac)₂ over other β-diketonate precursors like Pt(hfac)₂. As demonstrated in head-to-head studies, Pt(acac)₂ uniquely directs the formation of cubic morphologies upon thermal decomposition in alcohols [2], providing access to Pt{100} surface facets which are known to exhibit enhanced activity for specific electrochemical reactions.

Moderated Homogeneous Catalysis for Selective Hydrosilylation

For hydrosilylation reactions where the extreme activity of the Karstedt catalyst leads to side reactions or poor selectivity, Pt(acac)₂ offers a valuable alternative. Its moderate activity (e.g., 75% yield in styrene hydrosilylation vs. 86% for Karstedt catalyst) [3] can provide a wider process window for achieving high selectivity to the desired β-isomer product. This makes it a suitable precursor for synthesizing sensitive organosilicon intermediates where controlled, rather than maximum, catalytic turnover is beneficial.

Vapor-Phase Infiltration (VPI) of Porous Carbon Nanotube Assemblies

When fabricating high-conductivity copper-carbon nanotube (Cu-CNT) hybrid conductors, the use of Pt(acac)₂ as a seeding precursor via vapor-phase infiltration is evidence-backed. Pt(acac)₂ deposits nanometal seeds that adhere tightly to CNT surfaces, enabling the production of Cu-CNT hybrids with a specific conductivity of 5772 S m²/kg and a low temperature coefficient of resistance (TCR) of 3.12 × 10⁻³ K⁻¹ [4]. This performance is critical for lightweight, high-ampacity wiring in aerospace and electric vehicle applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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